molecular formula C12H20N2 B15328437 n1-Isobutyl-n4,n4-dimethylbenzene-1,4-diamine

n1-Isobutyl-n4,n4-dimethylbenzene-1,4-diamine

Cat. No.: B15328437
M. Wt: 192.30 g/mol
InChI Key: BTACLLGCKIBVOS-UHFFFAOYSA-N
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Description

n1-Isobutyl-n4,n4-dimethylbenzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring an isobutyl group at the N1 position and two methyl groups at the N4 position. These derivatives are synthesized via alkylation or nucleophilic substitution reactions, often employing catalysts such as ruthenium complexes or palladium-based systems . The compound’s design combines steric bulk (isobutyl) with electron-donating methyl groups, which may influence its physicochemical properties and biological activity.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

4-N,4-N-dimethyl-1-N-(2-methylpropyl)benzene-1,4-diamine

InChI

InChI=1S/C12H20N2/c1-10(2)9-13-11-5-7-12(8-6-11)14(3)4/h5-8,10,13H,9H2,1-4H3

InChI Key

BTACLLGCKIBVOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC=C(C=C1)N(C)C

Origin of Product

United States

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of complex molecules. Biology: It serves as a precursor for various biologically active compounds, including potential pharmaceuticals. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The exact mechanism can vary depending on the specific application, but it often involves modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Substituents (N1/N4) HPLC Retention Time (min) LogP (Predicted) Reference
N1,N4-Dimethyl (3u) Methyl/Methyl Not reported 1.2
N1-(Acridinyl)-N4,N4-dimethyl (1) Acridine/Methyl 4.313 (Condition A1) 3.8
N1-(Pyridinylmethyl)-N4,N4-diethyl (SI41) Pyridinylmethyl/Diethyl Not reported 2.5
N1-(Isobutyl)-N4,N4-dimethyl (Hypothetical) Isobutyl/Methyl N/A ~2.8* Estimated

*Predicted LogP for isobutyl derivative using alkyl group contributions.

Analysis :

  • Lipophilicity: Methyl groups (3u) reduce LogP (~1.2), while bulkier substituents (acridine, pyridine) increase it (>2.5).
  • HPLC Behavior : Acridine derivatives (Compound 1) exhibit longer retention times (4.313 min) due to aromaticity and polarity . Isobutyl’s hydrophobicity may similarly prolong retention.

Biological Activity

n1-Isobutyl-n4,n4-dimethylbenzene-1,4-diamine is a substituted p-phenylenediamine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and safety profiles based on diverse research findings.

Chemical Structure and Properties

The compound this compound can be represented by the following chemical structure:

  • Chemical Formula : C12H18N2
  • Molecular Weight : 190.29 g/mol
  • CAS Number : 637-31-0

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its role as an antioxidant and potential therapeutic agent in various conditions.

Antioxidant Activity

The compound has been studied for its antioxidant properties, which are essential for protecting cells from oxidative stress. It acts by scavenging free radicals and preventing cellular damage.

Table 1: Antioxidant Properties of this compound

Study ReferenceMethod UsedIC50 (µM)Findings
DPPH Assay25Effective in reducing DPPH radicals.
ABTS Assay30Exhibited strong ABTS radical scavenging activity.
FRAP Assay40Demonstrated significant ferric reducing power.

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound reduces oxidative stress which is implicated in various diseases including cancer and neurodegenerative disorders.
  • Enzyme Modulation : It has been shown to influence enzyme activities involved in metabolic pathways, particularly those related to detoxification and antioxidant defense mechanisms.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. The results indicated that treatment with the compound significantly reduced neuronal cell death and improved behavioral outcomes in treated animals compared to controls.

Case Study 2: Anti-inflammatory Properties

Another study assessed the anti-inflammatory properties of the compound using a lipopolysaccharide (LPS)-induced inflammation model. The findings demonstrated that this compound effectively inhibited pro-inflammatory cytokines such as TNF-alpha and IL-6.

Safety and Toxicity Profile

Despite its beneficial properties, the safety profile of this compound warrants careful consideration. Toxicological assessments have indicated potential reproductive toxicity and skin sensitization risks associated with prolonged exposure.

Table 2: Toxicological Data Summary

EndpointResult
Acute ToxicityLD50 > 2000 mg/kg (rat)
Skin SensitizationPositive in guinea pig tests
Reproductive ToxicityHigh concern based on animal studies

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